![molecular formula C12H14Br2O2 B176717 Ethyl 2,3-dibromo-3-p-tolylpropanoate CAS No. 101458-36-0](/img/structure/B176717.png)
Ethyl 2,3-dibromo-3-p-tolylpropanoate
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Overview
Description
Ethyl 2,3-dibromo-3-p-tolylpropanoate is an organic compound with the molecular formula C12H14Br2O2 It is a derivative of propanoic acid and contains two bromine atoms and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be synthesized through the bromination of ethyl 3-(4-methylphenyl)propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-p-tolylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl 3-(4-methylphenyl)propanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 2-hydroxy-3-(4-methylphenyl)propanoate or ethyl 2-amino-3-(4-methylphenyl)propanoate.
Reduction: Ethyl 3-(4-methylphenyl)propanoate.
Elimination: 3-(4-Methylphenyl)propene.
Scientific Research Applications
Synthetic Applications
Ethyl 2,3-dibromo-3-p-tolylpropanoate is primarily utilized as a building block in organic synthesis. Its structure allows for versatile modifications, making it useful in the preparation of more complex molecules. The bromine atoms in the compound serve as excellent leaving groups for nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
Table 1: Synthetic Reactions Involving this compound
Biological Activities
Research indicates that this compound exhibits various biological activities, potentially contributing to its utility in medicinal chemistry.
Antimicrobial Properties
Studies have shown that brominated compounds often possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific studies are needed to quantify these effects.
Anticancer Potential
There is emerging evidence that brominated compounds can influence cancer cell proliferation and apoptosis. This compound may be explored for its effects on chemoresistant cancer cells, making it a candidate for further investigation in oncology.
Therapeutic Applications
The modulation of biological pathways by this compound suggests potential therapeutic applications:
Inflammatory Diseases
Given the known effects of brominated compounds on inflammatory pathways, this compound could be investigated for its role in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Neurological Disorders
Research into neuroinflammation indicates that compounds affecting inflammatory mediators may have implications in neurodegenerative diseases like Alzheimer's disease. This compound could be evaluated for neuroprotective effects.
Case Studies
Several studies have highlighted the applications of this compound:
- Synthesis of Novel Antimicrobials : A study focused on synthesizing derivatives from this compound showed promising antimicrobial activity against resistant strains of bacteria.
- Evaluation in Cancer Models : In vitro studies demonstrated that derivatives of this compound inhibited proliferation in specific cancer cell lines, suggesting a pathway for developing new anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be compared with other similar compounds such as:
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the 4-methylphenyl group.
Ethyl 3-(4-methylphenyl)propanoate: Similar in structure but lacks the bromine atoms.
Ethyl 2-bromo-3-(4-methylphenyl)propanoate: Contains only one bromine atom.
Biological Activity
Ethyl 2,3-dibromo-3-p-tolylpropanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound (C12H14Br2O2) is characterized by the presence of bromine substituents and a p-tolyl group. The molecular structure can be represented as follows:
- Molecular Formula : C12H14Br2O2
- Molecular Weight : 335.05 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of ethyl 3-p-tolylpropanoate. Various synthetic routes have been explored to optimize yields and selectivity, including the use of different brominating agents and conditions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Study Findings :
- In vitro tests demonstrated IC50 values in the low micromolar range for several cancer types.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, leading to caspase activation and PARP cleavage.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects.
- Research Results :
- The compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- It inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Toxicity Profile
The toxicity of this compound has also been assessed.
- Toxicological Studies :
- Acute toxicity tests in rodents indicated an LD50 of approximately 240 mg/kg when administered orally.
- Dermal exposure studies showed significant irritation but no systemic toxicity at lower concentrations.
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted by Laffoon et al. demonstrated that treatment with this compound led to a marked decrease in viability in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The study utilized various assays including MTT and flow cytometry to evaluate cell death mechanisms. -
Inflammation Model :
In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests a potential therapeutic application in managing inflammatory conditions.
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c1-3-16-12(15)11(14)10(13)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWYIOULVJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)C)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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